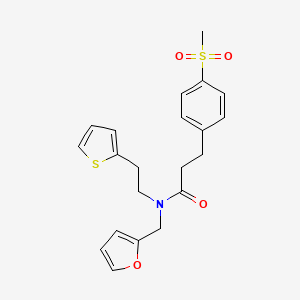

N-(furan-2-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

説明

The compound N-(furan-2-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a propanamide derivative featuring a 4-(methylsulfonyl)phenyl group at the 3-position of the propanamide backbone. The nitrogen atoms are substituted with a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety. Key structural elements include:

特性

IUPAC Name |

N-(furan-2-ylmethyl)-3-(4-methylsulfonylphenyl)-N-(2-thiophen-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S2/c1-28(24,25)20-9-6-17(7-10-20)8-11-21(23)22(16-18-4-2-14-26-18)13-12-19-5-3-15-27-19/h2-7,9-10,14-15H,8,11-13,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLGRXMEEWEFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(furan-2-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a compound of interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C21H23NO4S2

- Molecular Weight : 417.5 g/mol

- CAS Number : 2034422-66-5

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which are crucial in cellular signaling pathways associated with inflammation and cancer progression .

- Antifungal Properties : Preliminary studies suggest that derivatives of furan-containing compounds can exhibit antifungal activity, making them potential candidates for treating fungal infections .

In Vitro Studies

In vitro studies have demonstrated the efficacy of related compounds against various biological targets. For instance, a study on furan derivatives indicated significant inhibition rates against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Case Studies

- SARS-CoV-2 Inhibition : A related compound demonstrated an IC50 value of 1.55 μM against the SARS-CoV-2 main protease, indicating its potential as an antiviral agent . The structural modifications influenced binding affinity and selectivity.

- Anti-inflammatory Effects : In a mouse model of acute peritonitis, a structurally analogous compound showed a significant reduction in leukocyte recruitment, highlighting its anti-inflammatory properties .

Comparative Biological Activity Table

The following table summarizes the biological activities reported for this compound and related compounds:

類似化合物との比較

Structural Analogues with Heterocyclic Substituents

a) 3-(4-(Methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide (CAS 2034419-44-6)

- Molecular Formula: C19H19NO3S3

- Key Features: Dual thiophene substituents on the N-atom (vs. furan + thiophene in the target compound). Lower molecular weight (405.6 vs. ~430 estimated for the target).

b) N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034252-40-7)

- Molecular Formula: C20H21NO5S2

- Key Features :

Propanamide Derivatives with Aromatic Substituents ()

Compounds such as 2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide (2s) and 3-(Methylthio)-N-(2-(trifluoromethoxy)phenyl)-2-(3-(trifluoromethoxy)phenyl)propanamide (3v) exhibit:

- Electron-withdrawing groups (iodo, trifluoromethoxy) instead of methylsulfonyl.

- Distinct spectral profiles :

Sulfonyl-Containing Propanamides ()

a) 2-Methyl-2-{[4-(methylsulfonyl)phenyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide

- Molecular Weight : 450.1

- Key Features :

β2-Adrenoceptor Agonists ()

AZD3199 (a β2-agonist with propanamide structure) shares:

- Sulfonamide groups : Critical for receptor binding.

- Divergent substituents : Naphthalene and benzo[d]thiazole rings replace furan/thiophene, highlighting how heterocycle choice tailors target specificity .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound?

The synthesis can leverage Lewis acid-promoted cascade reactions to construct the propanamide backbone, as demonstrated in analogous compounds . Key steps include:

- Coupling reactions : Use of DMAP and Ac₂O for acetylation to protect functional groups during intermediate formation .

- Purification : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane mixtures) to isolate intermediates .

- Sulfonyl group introduction : Optimize reaction conditions (e.g., temperature, catalyst loading) to install the 4-(methylsulfonyl)phenyl moiety, referencing protocols for similar sulfonamide derivatives .

Q. How can spectroscopic methods confirm the compound’s structure?

- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments. For example, the methylsulfonyl group (SO₂CH₃) exhibits a singlet near δ 3.0 ppm (¹H) and δ 40–45 ppm (¹³C) . Thiophene and furan protons appear as distinct multiplets between δ 6.5–7.5 ppm .

- HRMS : Validate molecular formula (e.g., [M+H]+ ion) with ≤ 2 ppm error .

- IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing sulfonyl or heteroaromatic groups?

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O, AlCl₃) to enhance electrophilic substitution at the phenyl ring .

- Temperature control : For thiophene/furan coupling, maintain low temperatures (−40°C to −20°C) to minimize side reactions .

- Protecting groups : Use benzyl or acetyl groups to shield reactive amines during sulfonylation, followed by deprotection with NH₄NO₃ in methanol .

Q. How to resolve contradictory NMR data during structural assignment?

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HMBC can link the methylsulfonyl group to the phenyl ring .

- Dynamic effects : Check for rotameric splitting in the propanamide chain, which may cause unexpected multiplicity. Variable-temperature NMR can mitigate this .

- Impurity analysis : Compare HRMS with NMR integration to identify unaccounted peaks, possibly from byproducts .

Q. What in vitro assays are suitable for evaluating biological activity, given its structural similarity to β₂-adrenoceptor agonists?

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]CGP-12177) to assess affinity for β₂-AR, referencing analogs with methylsulfonyl groups .

- Functional activity : Measure cAMP production in HEK-293 cells transfected with β₂-AR to determine agonism/antagonism .

- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS, leveraging the trifluoromethyl group’s stability as a benchmark .

Methodological Notes

- Spectral Data Interpretation : Cross-reference coupling constants (e.g., thiophene J-values ~3–5 Hz) with literature to distinguish regioisomers .

- Synthetic Reproducibility : Document reaction stoichiometry and catalyst purity, as trace impurities can drastically alter yields in Lewis acid-mediated reactions .

- Biological Assay Design : Include positive controls (e.g., salmeterol for β₂-AR assays) and validate assays with known agonists/antagonists to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。